

Data Presentation: Comparative Efficacy of Aminopyrimidine-Derived Kinase Inhibitors

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Compound of Interest

Compound Name: 2-Methoxypyrimidin-5-amine

Cat. No.: B1297026

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The following tables summarize the in vitro efficacy of representative kinase inhibitors with a 2-aminopyrimidine core against their respective targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: PLK4 Inhibitors

Compound	PLK4 IC50 (µM)	Cell Line	Antiproliferative IC50 (µM)	Reference
Compound 8h	0.0067	Breast Cancer Cells	Not Specified	[1][2]
CFI-400945	Potent (exact value not specified in snippets)	Colorectal Cancer, Rhabdoid Tumors	Not Specified	[3]
Centrinone	0.00271	Not Specified	Not Specified	[4]

Table 2: Src/Abl Inhibitor (Dasatinib)

Compound	Target Kinase	IC50 (nM)	Cell Line	Antiproliferative IC50 (μM)	Reference
Dasatinib (BMS-354825)	Src	0.5	Various	Varies (e.g., 6.1 in MDA-MB-231)	[5] [6]
Abl	<1	K562 (CML)	Not Specified	[7]	
c-KIT	<30	Not Specified	Not Specified	[6]	
PDGFR	<30	Not Specified	Not Specified	[6]	

Table 3: VEGFR-2 Inhibitors

Compound	VEGFR-2 IC50 (μM)	Cell Line	Antiproliferative IC50 (μM)	Reference
Compound 5 (thiazolopyrimidine derivative)	0.044	HepG2, HCT-116, MCF-7, HeP-2, Hela	Potent (exact values not specified in snippets)	[8]
Thiazole Derivative 7b	0.04065	MCF-7	6.13	
Thiazole Derivative 13b	0.04151	HCT-116, MCF-7, HepG-2	3.98 - 11.81	

Table 4: PI3K/mTOR Inhibitors

Compound	PI3K α IC50 (nM)	mTOR IC50 (nM)	Cell Line	Antiproliferative IC50 (μ M)	Reference
GDC-0980	5	17 (Ki)	PC3, MCF-7neo/HER2	Not Specified	[11]
Voxtalisisib	39	160 (mTORC1)	Not Specified	Not Specified	[12]
Apitolisib	Potent (class I PI3K/mTOR inhibitor)	Potent	Not Specified	Not Specified	[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments cited in the evaluation of these kinase inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

- **Reagent Preparation:** Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a stock solution of the test inhibitor in DMSO, the recombinant kinase enzyme, the specific substrate peptide, and ATP.[\[13\]](#)
- **Assay Plate Setup:** Serially dilute the inhibitor in the kinase buffer. Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.[\[13\]](#)
- **Enzyme Reaction:** Add the kinase enzyme to each well, followed by a mixture of the substrate and ATP to initiate the reaction.[\[13\]](#) The final ATP concentration is typically at or near its K_m for the kinase.[\[13\]](#)
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[\[13\]](#)

- **Signal Detection:** Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[\[14\]](#) A common method is the ADP-Glo™ Kinase Assay, which uses a luminescent signal.[\[13\]](#)
- **Data Analysis:** Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

- **Cell Seeding:** Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[\[15\]](#)
- **Compound Treatment:** Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).[\[16\]](#) Include a vehicle control.[\[15\]](#)
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[\[15\]](#)[\[17\]](#)
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[\[15\]](#)
- **Absorbance Measurement:** Read the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[\[15\]](#)
- **Data Analysis:** The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Xenograft Model

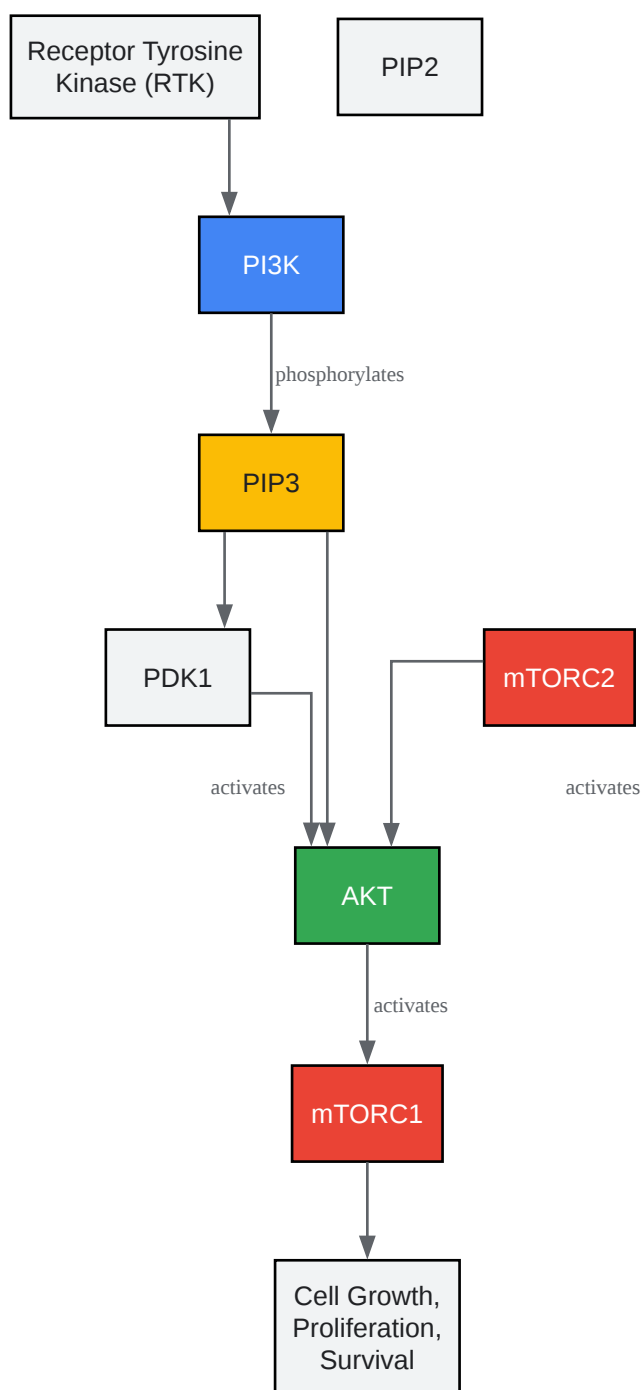
This model evaluates the antitumor efficacy of a compound in a living organism.

- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[\[18\]](#)

- **Tumor Cell Implantation:** Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[\[18\]](#)
- **Tumor Growth and Measurement:** Allow the tumors to grow to a palpable size. Measure the tumor dimensions regularly (e.g., twice a week) with calipers and calculate the tumor volume.[\[4\]](#)
- **Drug Administration:** Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.[\[19\]](#)
- **Efficacy Evaluation:** Monitor tumor growth and the general health of the mice throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group.[\[19\]](#)
- **Data Analysis:** Analyze the tumor growth data to determine the statistical significance of the treatment effect.

Visualizations

Signaling Pathway: PI3K/mTOR



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Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: In Vitro Kinase Inhibitor Screening



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Caption: A generalized workflow for in vitro kinase inhibitor screening.

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